3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide
Beschreibung
3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide is a sulfonamide derivative featuring a pyridine 1-oxide core substituted with a 4-aminophenylsulfonylcarbamoyl group. The pyridine 1-oxide moiety enhances electrophilicity, making it reactive in substitution and coordination chemistry .
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)sulfonyl-1-oxidopyridin-1-ium-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c13-10-3-5-11(6-4-10)20(18,19)14-12(16)9-2-1-7-15(17)8-9/h1-8H,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISIRNCYBFESJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide typically involves the reaction of 4-aminobenzenesulfonamide with pyridine-3-carboxylic acid 1-oxide under specific conditions . The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include sulfone, amine, and substituted derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Research indicates that compounds similar to 3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide exhibit potent inhibitory effects on DNA methyltransferases (DNMTs). These enzymes are critical in regulating gene expression through DNA methylation, and their inhibition can reactivate silenced genes associated with various cancers.
A study highlighted the design and synthesis of derivatives that effectively inhibit DNMT1, DNMT3A, and DNMT3B. Among these derivatives, some exhibited cytotoxicity against cancer cell lines, suggesting that modifications to the structure of such compounds can enhance their biological activity .
Anticancer Potential
The ability of this compound to inhibit DNMTs positions it as a candidate for anticancer therapies. By reactivating tumor suppressor genes, it may contribute to the development of novel treatments for cancers characterized by hypermethylation of DNA. For instance, compounds derived from pyridine structures have shown promise in preclinical models for leukemia and other malignancies .
Case Study 1: Colon Cancer Cell Lines
In a specific study involving colon cancer cell lines, derivatives based on similar chemical structures were shown to degrade enzymes involved in DNA methylation processes. This led to the reactivation of critical genes such as P16 and MLH1, which are often silenced in cancerous tissues. The results demonstrated a clear correlation between structural modifications and biological efficacy .
Case Study 2: Synthetic Pathways
The synthesis of these compounds often involves complex organic reactions where variations in substituents can significantly affect their inhibitory potency against DNMTs. A comparative analysis revealed that certain bicyclic structures were more effective than tricyclic ones, providing insights into structure-activity relationships crucial for drug design .
Summary Table of Applications
| Application | Description |
|---|---|
| Enzyme Inhibition | Inhibits DNA methyltransferases (DNMTs), potentially reactivating silenced genes in cancer cells. |
| Anticancer Research | Investigated for use in therapies targeting hypermethylated genes associated with various cancers. |
| Synthetic Chemistry | Explored for synthetic pathways leading to derivatives with enhanced biological activity. |
Wirkmechanismus
The mechanism of action of 3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between the target compound and analogs:
Key Observations:
- Electronic Effects: The 4-aminophenylsulfonyl group in the target compound introduces electron-donating properties, contrasting with the electron-withdrawing sulfamoyl group in the analog from .
- Steric Bulk: APTN-01 () has a bulky cyanocyclopentyl group, which may hinder membrane permeability compared to the target compound .
- Bioactivity : The imidazole-containing analog () shows relevance in JAK-STAT signaling, suggesting the target compound’s sulfonamide group could be tailored for similar pathways .
Functional and Application-Based Comparisons
- Pharmaceutical Potential: The sulfonamide group is a hallmark of antimicrobial and anti-inflammatory agents. highlights JAK inhibitors, suggesting the target compound could be modified for kinase inhibition .
- Material Science : Pyridine 1-oxide amides (e.g., ’s L1–L3) form stimuli-responsive gels due to hydrogen-bonding networks. The target compound’s carbamoyl group may enable similar gelation properties .
- Solubility and Stability: The 4-aminophenyl group enhances aqueous solubility relative to nonpolar analogs (e.g., APTN-01), while the pyridine N-oxide improves thermal stability .
Biologische Aktivität
3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide, with the molecular formula C12H11N3O4S and a molecular weight of 293.3 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The compound is synthesized through the reaction of 4-aminobenzenesulfonamide with pyridine-3-carboxylic acid 1-oxide. The synthesis involves specific conditions that allow for the formation of the sulfonamide linkage and the pyridine ring structure, which are crucial for its biological activity .
Biological Activity Overview
Mechanism of Action
The biological activity of 3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide is primarily attributed to its ability to interact with specific enzymes and proteins within target organisms. It has been shown to inhibit certain enzymes, which disrupts cellular processes critical for pathogen survival and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, particularly against various bacterial strains. Its mechanism may involve the inhibition of bacterial growth by targeting essential metabolic pathways .
Anticancer Activity
In vitro studies have demonstrated that 3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide possesses cytotoxic effects on several human tumor cell lines. The compound's ability to induce apoptosis in cancer cells suggests potential as an anticancer agent. However, further studies are needed to elucidate the specific pathways involved in its anticancer activity .
Comparative Studies
To better understand the unique properties of 3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Biological Activity | Notes |
|---|---|---|---|
| 4-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide | Similar structure; different pyridine position | Moderate anticancer activity | Position affects reactivity |
| 3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine | Lacks the oxide group | Limited antimicrobial properties | Reduced efficacy compared to the target compound |
The structural differences significantly influence their biological activities, highlighting the importance of specific functional groups in mediating these effects.
Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : In a study assessing various derivatives for their antimicrobial properties, 3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide showed promising results against resistant strains of bacteria, demonstrating its potential as a lead compound for antibiotic development .
- Cytotoxicity Assays : A series of cytotoxicity assays revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(((4-aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via condensation of 4-aminobenzenesulfonamide derivatives with activated pyridine 1-oxide intermediates. Evidence from sulfonamide synthesis (e.g., coupling sulfonyl chlorides with aminophenyl groups in pyridine/acetic anhydride) suggests using controlled stoichiometry and reflux conditions . Intermediates should be characterized via H/C NMR to confirm regioselectivity and LC-MS to monitor purity. Impurity profiling via HPLC, as described in pharmacopeial standards for related pyridine oxides, is critical to identify side products like unreacted sulfonyl chlorides .
Q. How can the structural stability of this compound under varying pH and temperature conditions be assessed?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers (pH 1–12) at 40–60°C for 48–72 hours. Monitor degradation via HPLC-UV and identify byproducts using high-resolution mass spectrometry (HRMS). Pyridine 1-oxides are prone to hydrolysis under acidic conditions, so focus on detecting sulfonic acid derivatives or deoxygenated pyridines .
Q. What spectroscopic techniques are most effective for confirming the sulfamoyl-carbamoyl linkage in this compound?
- Methodological Answer : Use FT-IR to detect characteristic vibrations: N–H stretches (~3300 cm for amine), S=O asymmetric/symmetric stretches (~1350/1150 cm), and carbonyl (C=O, ~1650 cm). H NMR should show coupling between the pyridine ring protons and sulfonamide NH (δ 6.5–7.5 ppm). C NMR will confirm the carbamoyl carbon (δ ~155 ppm) .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of the pyridine 1-oxide moiety during nucleophilic substitution reactions?
- Methodological Answer : The pyridine 1-oxide group undergoes deoxydative substitution via intermediates like 1-sulfonyloxy-2-arylthio-1,2-dihydropyridines, as observed in analogous reactions with thiophenols and sulfonyl chlorides . To validate this, perform kinetic isotope effect studies or trap intermediates using low-temperature NMR. Computational modeling (DFT) can map the energy profile of proposed intermediates .
Q. How does the electron-withdrawing sulfamoyl-carbamoyl group influence the compound’s electronic structure and binding affinity in biological targets?
- Methodological Answer : Conduct Hammett σ analysis to quantify electronic effects. Compare the compound’s reactivity in electrophilic aromatic substitution with simpler pyridine 1-oxides. For binding studies, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with enzymes like carbonic anhydrase (a common sulfonamide target) .
Q. What strategies mitigate β-substitution byproducts during functionalization of the pyridine ring?
- Methodological Answer : β-Substitution arises from resonance stabilization of 1,2-dihydropyridine intermediates. To suppress this, use sterically hindered sulfonyl chlorides (e.g., tosyl chloride) or polar aprotic solvents (DMF) to favor α-attack. Monitor reaction progress with in situ Raman spectroscopy to optimize conditions .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for sulfamoyl-carbamoyl pyridine derivatives: How to troubleshoot?
- Methodological Answer : Variability may stem from trace moisture deactivating sulfonyl chlorides or incomplete acylation. Ensure rigorous drying of reagents (e.g., molecular sieves in pyridine) and use Schlenk techniques for moisture-sensitive steps. Compare yields under inert (N) vs. ambient conditions to isolate moisture-related degradation .
Q. Conflicting data on the compound’s solubility in polar solvents: What factors contribute?
- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or residual impurities. Characterize crystallinity via X-ray diffraction (e.g., synchrotron XRD as in ) and quantify amorphous content using DSC. Test solubility in DMSO/water mixtures with lyophilization to isolate stable forms .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
